molecular formula C9H15N3O2 B13429995 6-(isobutylamino)-3-methylpyrimidine-2,4(1H,3H)-dione

6-(isobutylamino)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B13429995
M. Wt: 197.23 g/mol
InChI Key: XHIFWBCDEWNIBB-UHFFFAOYSA-N
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Description

6-(isobutylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative with the empirical formula C9H15N3O2 and a molecular weight of 197.23 . This compound is known for its unique structure, which includes an isobutylamino group and a methyl group attached to the pyrimidine ring. Pyrimidine derivatives are significant in various fields due to their diverse biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(isobutylamino)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-methyluracil with isobutylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(isobutylamino)-3-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyrimidines, and various substituted pyrimidine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

6-(isobutylamino)-3-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(isobutylamino)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in nucleotide synthesis, thereby affecting cell proliferation and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(isobutylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

3-methyl-6-(2-methylpropylamino)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H15N3O2/c1-6(2)5-10-7-4-8(13)12(3)9(14)11-7/h4,6,10H,5H2,1-3H3,(H,11,14)

InChI Key

XHIFWBCDEWNIBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=CC(=O)N(C(=O)N1)C

Origin of Product

United States

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